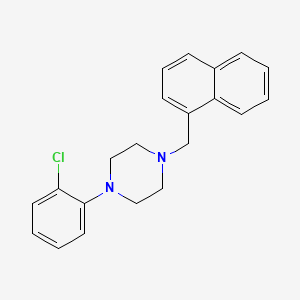
1,1,4,4-Tetramethoxycyclohexane
Übersicht
Beschreibung
1,1,4,4-Tetramethoxycyclohexane is an organic compound with the chemical formula C10H20O4 . It has a molecular weight of 204.27 .
Synthesis Analysis
There are a couple of methods for synthesizing 1,1,4,4-Tetramethoxycyclohexane. One method involves the reaction of chloroacetaldehyde dimethyl acetal and triphenylphosphine to generate acetaldehyde dimethyl acetal phosphine salt. This salt then reacts with glyoxal monoacetal to generate 1,1,4,4-tetramethoxy-2-butene .
Molecular Structure Analysis
The molecular structure of 1,1,4,4-Tetramethoxycyclohexane is represented by the InChI code 1S/C10H20O4/c1-11-9(12-2)5-7-10(13-3,14-4)8-6-9/h5-8H2,1-4H3 . The compound has a monoisotopic mass of 204.136154 Da .
Physical And Chemical Properties Analysis
1,1,4,4-Tetramethoxycyclohexane is a solid substance with a melting point of 75-77 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Crystal Structure of 1,1,4,4-Tetrafluorocyclohexane at 95 K : The crystal structure of 1,1,4,4-tetrafluorocyclohexane was determined using X-ray diffraction. This research helps in understanding the internal motion of the CF2-group and bond length patterns which may offer insights for similar structures like 1,1,4,4-tetramethoxycyclohexane (Dunitz, Schweizer, & Seiler, 1983).
Chemical Reactivity
- Chemistry of 1,1,4,4-tetramethyl-1,4-diazonia-2,5-diboratacyclohexane : Explored the reactivity of a related compound, 1,1,4,4-tetramethyl-1,4-diazonia-2,5-diboratacyclohexane, towards various substances. This study's insights into halogenation and subsequent iodide displacements can inform similar reactions in 1,1,4,4-tetramethoxycyclohexane (Miller & Reznicek, 1988).
Formation and Oxidation
- Formation of 1,1,4,4-tetramethoxy-2,3,5,6-tetrahydroximinocyclohexane : This research illustrates the formation of 1,1,4,4-tetramethoxy-2,3,5,6-tetrahydroximinocyclohexane through the interaction of trinitrosoploroglucinol with hydroxylamine hydrochloride. Understanding this formation process is valuable for the manipulation of similar compounds (Samsonov, Volodarskii, & Khisamutdinov, 1997).
Functionalization and Derivatization
- Preparation, Structure, Derivatisation, and NMR Data of Cyclohexane-1,2-diacetal Protected Carbohydrates : This study on the acid-catalyzed reaction of monosaccharides with 1,1,2,2-tetramethoxycyclohexane provides insights into the selective protection of vicinal diol functionalities. The methodologies and outcomes are relevant to similar reactions involving 1,1,4,4-tetramethoxycyclohexane (Grice et al., 1997).
Photophysical Properties
- **Synthesis and Photophysical Properties of 1,1,4,4-tetracyanobutadienes Derived from Ynamides Bearing Fluorophores**: This research focused on preparing 1,1,4,4-tetracyanobutadienes (TCBDs) with diverse fluorophores, showing remarkable emission properties over a wide range of wavelengths. This study's findings about the sensitivity of TCBDs to different environments could be applied to similar studies on 1,1,4,4-tetramethoxycyclohexane (Philippe et al., 2022).
Conformational Studies
- Ring Inversion in 1,1,4,4-Tetramethylcyclohexane : Investigated the rate of conformational isomerization of 1,1,4,4-tetramethylcyclohexane. The parameters obtained in this study, such as activation energy and enthalpy, are crucial for understanding the conformational behaviors of similar compounds like 1,1,4,4-tetramethoxycyclohexane (Murray & Kaplan, 1967).
Synthesis of Natural Products
- Synthesis and Chemistry of 2,3-Dioxabicyclo[2.2.2]Octane-5,6-Diols : This study showcases the use of 1,4-disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes for synthesizing natural products, highlighting methodologies that can be adapted for compounds like 1,1,4,4-tetramethoxycyclohexane (Valente et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1,4,4-tetramethoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-11-9(12-2)5-7-10(13-3,14-4)8-6-9/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEPUTKMMMUZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472162 | |
| Record name | Cyclohexane, 1,1,4,4-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,4,4-Tetramethoxycyclohexane | |
CAS RN |
10553-38-5 | |
| Record name | Cyclohexane, 1,1,4,4-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[Sec-butyl(2-chlorobenzoyl)amino]methyl}-5-(diethylamino)phenyl 4-(acetylamino)-1-benzenesulfonate](/img/structure/B1649747.png)
![2-[4-(3-chlorophenyl)-1-(4-methylphenyl)-7-oxo-3-phenyl-1,4,6,7-tetrahydro-8H-pyrazolo[3,4-e][1,4]thiazepin-8-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B1649748.png)
![N~1~-[(1-cyclopropyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazol-5-yl)methyl]-4-methoxy-N~1~-(2-methoxyethyl)benzamide](/img/structure/B1649750.png)
![N~1~-(4-(dimethylamino)-3-{[(3-fluorobenzyl)(propionyl)amino]methyl}phenyl)-3-fluorobenzamide](/img/structure/B1649751.png)
amino]methyl}-4-(dimethylamino)phenyl]-1-cyclopentanecarboxamide](/img/structure/B1649752.png)

![[1-[(4-Bromophenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1649754.png)


![2-phenoxy-N~1~-(6-{4-[3-(trifluoromethyl)benzyl]-1,4-diazepan-1-yl}-3-pyridyl)acetamide](/img/structure/B1649760.png)

amino]methyl}phenyl 4-(acetylamino)-1-benzenesulfonate](/img/structure/B1649767.png)
![2-Furancarboxamide, 5-[[4-methyl-2-[(3-methylbenzoyl)imino]-3(2H)-thiazolyl]methyl]-N-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B1649768.png)
![N~1~-(2-{[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl]amino}-2-oxoethyl)-N~1~-(2-furylmethyl)-1-cyclopentanecarboxamide](/img/structure/B1649769.png)